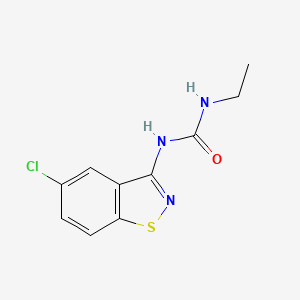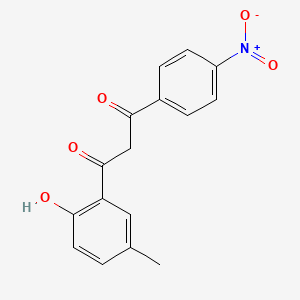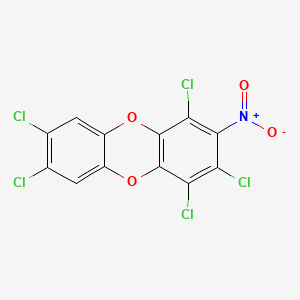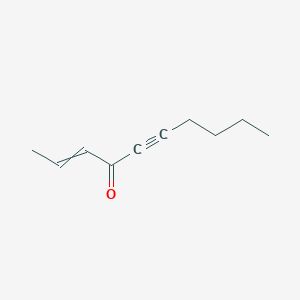
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiazole derivative.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea can be compared with other benzothiazole derivatives such as:
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
105734-61-0 |
|---|---|
Formule moléculaire |
C10H10ClN3OS |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-ethylurea |
InChI |
InChI=1S/C10H10ClN3OS/c1-2-12-10(15)13-9-7-5-6(11)3-4-8(7)16-14-9/h3-5H,2H2,1H3,(H2,12,13,14,15) |
Clé InChI |
JPQSRIONPWCFTM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)



![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)


![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
